Home > Products > Screening Compounds P128189 > Rivipansel sodium
Rivipansel sodium - 1189037-60-2

Rivipansel sodium

Catalog Number: EVT-10991342
CAS Number: 1189037-60-2
Molecular Formula: C58H70N6Na4O31S3
Molecular Weight: 1535.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Rivipansel sodium is a synthetic compound primarily developed as a pan-selectin antagonist aimed at treating vaso-occlusive crisis in patients with sickle cell disease. This compound is notable for its potential to inhibit selectin-mediated adhesion of leukocytes to the endothelium, which is a critical factor in the pathophysiology of sickle cell disease. Rivipansel sodium has undergone various phases of clinical trials, demonstrating its pharmacokinetic properties and therapeutic efficacy.

Source and Classification

Rivipansel sodium is classified as a small molecule drug. Its molecular formula is C58H74N6NaO31S3C_{58}H_{74}N_{6}NaO_{31}S_{3}, and it has a CAS Registry Number of 1189037-60-2. The compound was developed by Pfizer and has been studied primarily for its application in managing sickle cell disease, particularly during vaso-occlusive crises, which are painful episodes caused by the obstruction of blood flow due to sickled red blood cells .

Synthesis Analysis

Methods and Technical Details

Molecular Structure Analysis

Structure and Data

Rivipansel sodium's molecular structure features a complex arrangement that includes multiple functional groups essential for its biological activity. The compound's three-dimensional conformation plays a significant role in its interaction with selectins. The InChIKey for rivipansel sodium is YRSSZPCIQVEHHE-DPMWTQFPSA-N, which provides a unique identifier for chemical substances .

Chemical Reactions Analysis

Reactions and Technical Details

Rivipansel sodium is designed to act as an antagonist to selectins, particularly E-selectin and P-selectin. Its mechanism involves competitive inhibition, where the compound binds to selectins, preventing their interaction with leukocytes. This action reduces inflammation and thrombus formation associated with sickle cell crises. The chemical stability of rivipansel sodium under physiological conditions has been assessed through various studies, indicating that it maintains its efficacy without significant degradation during typical storage and handling conditions .

Mechanism of Action

Process and Data

The mechanism of action for rivipansel sodium involves blocking selectin-mediated adhesion processes. By inhibiting selectins, rivipansel prevents leukocyte accumulation at sites of vascular obstruction, thereby alleviating the symptoms associated with vaso-occlusive crises. Clinical studies have shown that rivipansel significantly reduces pain episodes and hospitalization rates in patients suffering from sickle cell disease . Pharmacokinetic studies indicate that rivipansel has a half-life ranging from 6.67 to 7.41 hours, allowing for effective dosing regimens in clinical settings .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rivipansel sodium exhibits several key physical properties:

  • Appearance: Typically presented as a clear solution.
  • Solubility: Highly soluble in aqueous solutions due to its ionic nature.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH variations.

Chemical properties include its ability to interact specifically with selectin receptors, which is essential for its therapeutic effect. The compound's pharmacokinetic profile indicates a volume of distribution consistent across various dosing levels, suggesting predictable behavior in biological systems .

Applications

Scientific Uses

Pharmacokinetic Modeling and Predictive Simulations

Population Pharmacokinetic Framework Development

Rivipansel sodium pharmacokinetics were characterized using a comprehensive population approach integrating data from nine clinical trials. This analysis employed nonlinear mixed-effects modeling (NONMEM software, versions 7.1.2–7.4) to develop a robust mathematical framework describing drug disposition. The structural model was a two-compartment system with first-order elimination, parameterized for central volume of distribution (V~c~), peripheral volume of distribution (V~p~), intercompartmental clearance (Q), systemic clearance (CL), and absorption rate constants where applicable. The model incorporated allometric scaling using body weight to standardize volume and clearance parameters across disparate body sizes. Inter-individual variability was modeled log-normally, while residual error used a proportional and additive mixture model. Bootstrap validation confirmed model stability, with visual predictive checks demonstrating adequate capture of observed plasma and urine concentration-time profiles across healthy volunteers and sickle cell disease populations [1].

Table 1: Structural Model Parameters for Rivipansel Sodium Population PK Model

ParameterEstimate (RSE%)Inter-individual Variability (CV%)
Systemic Clearance (CL)8.9 L/h (5.2%)28.1%
Central Volume (V~c~)12.6 L (7.8%)34.5%
Intercompartmental Clearance (Q)15.2 L/h (12.1%)Not estimated
Peripheral Volume (V~p~)25.4 L (9.3%)42.3%
Absorption Rate (K~a~)0.8 h⁻¹ (18.7%)58.2%
Renal Clearance Fraction0.92 (3.5%)Not estimated

Structural Determinants of Clearance Kinetics

Rivipansel sodium exhibits linear, time-invariant pharmacokinetics across the therapeutic dose range (50–400 mg). Systemic clearance averaged 8.9 L/h with low dose-dependent variability, consistent across healthy subjects and sickle cell disease patients. The terminal half-life ranged between 7–8 hours, governed primarily by renal elimination pathways. Non-compartmental and compartmental analyses confirmed dose-proportional increases in area under the curve (AUC) and maximum concentration (C~max~). Hepatic metabolism was negligible based on hepatocyte incubation studies across species (rat, monkey, human), corroborating the absence of cytochrome P450 involvement or glucuronidation pathways. Rivipansel’s physicochemical properties—including high hydrophilicity (logP = -8.8), molecular weight (1447.42 g/mol), and extensive hydrogen bonding capacity (15 hydrogen bond donors)—restrict passive diffusion and enhance renal elimination dominance [1] [3].

Renal Elimination Pathways and Excretion Mechanisms

Renal excretion constituted >92% of total rivipansel elimination, confirmed by cumulative urine recovery studies across five clinical trials. The compound undergoes glomerular filtration without significant tubular secretion or reabsorption, evidenced by:

  • Direct proportionality between creatinine clearance (CrCl) and rivipansel systemic clearance
  • Lack of inhibition by probenecid in drug-interaction studies
  • Urinary concentrations exceeding plasma concentrations by >100-fold at steady stateCreatinine clearance was calculated using age-appropriate equations: the Schwartz formula for pediatric patients and the Chronic Kidney Disease Epidemiology Collaboration equation for adults. Renal impairment studies demonstrated a 1.7-fold reduction in clearance in moderate renal impairment (eGFR 30–59 mL/min/1.73m²) and 3.1-fold reduction in severe impairment (eGFR <30 mL/min/1.73m²). Hyperfiltration—a common feature in sickle cell disease—increased rivipansel clearance by 1.25-fold compared to healthy controls, necessitating dose adjustments in this population [1] [5].

Covariate Analysis of Demographic and Physiological Factors

Covariate modeling identified clinically relevant predictors of rivipansel pharmacokinetic variability:

Table 2: Covariate Effects on Rivipansel Systemic Clearance

CovariateEffect MagnitudeClinical Relevance
Creatinine Clearance0.78 per 10 mL/min increaseRequires dose adjustment for CrCl <60 mL/min
Body WeightAllometric exponent 0.75Standard weight-based dosing applicable
Sickle Cell Disease Status18% increase during VOCDisease-specific hyperfiltration effect
Age (Pediatric vs. Adult)No significant differenceFixed dosing possible ≥6 years
Hepatic Impairment<20% changeNo dose adjustment needed

Renal function (CrCl) was the strongest covariate, accounting for 67% of clearance variability. Body weight influenced volume of distribution but not clearance when allometrically scaled. Sickle cell disease itself increased clearance by 18% during vaso-occlusive crisis (VOC), attributable to renal hyperfiltration. No clinically significant differences were observed between pediatric (≥6 years) and adult patients after accounting for body size and renal function. Hepatic impairment did not alter clearance, consistent with non-hepatic elimination pathways [1] [8].

Predictive Modeling for Special Populations

  • Pediatric Patients: Simulations confirmed comparable steady-state exposures (C~avg,ss~) between children (6–11 years) and adolescents/adults (≥12 years) receiving weight-based doses. The model incorporated glomerular filtration rate maturation functions, confirming adult-equivalent renal function in children ≥6 years. Dosing algorithms maintained AUC within 15% of adult values across all pediatric subgroups [1].
  • Renal Impairment: Monte Carlo simulations predicted a 40% exposure increase in moderate renal impairment (eGFR 30–59 mL/min/1.73m²) with standard dosing. A 25% dose reduction maintained therapeutic exposures in this subgroup. Severe impairment (eGFR <30 mL/min/1.73m²) required 50% dose reduction to avoid accumulation. Hemodialysis removed 35% of circulating rivipansel, necessitating post-dialysis supplementation [1].
  • Sickle Cell Hyperfiltration: Population pharmacokinetic models incorporated a disease-specific clearance modifier (1.18x healthy value) during VOC. Simulations justified 15% higher loading doses in sickle cell disease patients to overcome increased clearance, with maintenance doses adjusted to renal function. These predictions enabled pediatric cohort inclusion in the phase III RESET trial without dedicated dose-finding studies [1] [4].

The population pharmacokinetic framework enabled rational dosing across diverse populations, demonstrating the critical role of physiologically-informed modeling in optimizing therapy for rare diseases.

Properties

CAS Number

1189037-60-2

Product Name

Rivipansel sodium

IUPAC Name

tetrasodium;(2S)-2-[(2R,3R,4S,5S,6R)-3-benzoyloxy-2-[(1R,2R,3S,5R)-3-[(2,4-dioxo-1H-pyrimidine-6-carbonyl)amino]-5-[2-[[2-[2-[2-oxo-2-[(3,6,8-trisulfonatonaphthalen-1-yl)amino]ethoxy]ethoxy]acetyl]amino]ethylcarbamoyl]-2-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxycyclohexyl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-cyclohexylpropanoate

Molecular Formula

C58H70N6Na4O31S3

Molecular Weight

1535.4 g/mol

InChI

InChI=1S/C58H74N6O31S3.4Na/c1-27-45(69)47(71)48(72)56(90-27)95-49-35(62-53(74)36-23-41(66)64-58(78)63-36)19-31(20-37(49)92-57-51(94-55(77)29-10-6-3-7-11-29)50(46(70)39(24-65)93-57)91-38(54(75)76)16-28-8-4-2-5-9-28)52(73)60-13-12-59-42(67)25-88-14-15-89-26-43(68)61-34-21-32(96(79,80)81)17-30-18-33(97(82,83)84)22-40(44(30)34)98(85,86)87;;;;/h3,6-7,10-11,17-18,21-23,27-28,31,35,37-39,45-51,56-57,65,69-72H,2,4-5,8-9,12-16,19-20,24-26H2,1H3,(H,59,67)(H,60,73)(H,61,68)(H,62,74)(H,75,76)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H2,63,64,66,78);;;;/q;4*+1/p-4/t27-,31+,35-,37+,38-,39+,45+,46-,47+,48-,49+,50-,51+,56-,57+;;;;/m0..../s1

InChI Key

QQDCIMVGFXSAJH-DJFGCAFRSA-J

Canonical SMILES

CC1C(C(C(C(O1)OC2C(CC(CC2OC3C(C(C(C(O3)CO)O)OC(CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC(=O)NC(=O)N8)O)O)O.[Na+].[Na+].[Na+].[Na+]

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](C[C@H](C[C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@@H](CC4CCCCC4)C(=O)[O-])OC(=O)C5=CC=CC=C5)C(=O)NCCNC(=O)COCCOCC(=O)NC6=C7C(=CC(=C6)S(=O)(=O)[O-])C=C(C=C7S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C8=CC(=O)NC(=O)N8)O)O)O.[Na+].[Na+].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.